1,2-Cycloheptanedione, dioxime

Catalog No.
S823389
CAS No.
530-97-2
M.F
C7H12N2O2
M. Wt
156.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Cycloheptanedione, dioxime

CAS Number

530-97-2

Product Name

1,2-Cycloheptanedione, dioxime

IUPAC Name

(NE)-N-[(2E)-2-hydroxyiminocycloheptylidene]hydroxylamine

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

InChI

InChI=1S/C7H12N2O2/c10-8-6-4-2-1-3-5-7(6)9-11/h10-11H,1-5H2/b8-6+,9-7+

InChI Key

LJIRXNPXTVQOEU-CDJQDVQCSA-N

SMILES

C1CCC(=NO)C(=NO)CC1

solubility

0.04 M

Canonical SMILES

C1CCC(=NO)C(=NO)CC1

Isomeric SMILES

C1CC/C(=N\O)/C(=N/O)/CC1

The exact mass of the compound 1,2-Cycloheptanedione, dioxime is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.04 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2-Cycloheptanedione dioxime (CAS: 530-97-2), commonly known as heptoxime, is an alicyclic vic-dioxime utilized primarily as a highly sensitive and selective chelating agent for transition metals, notably nickel, palladium, and bismuth. Unlike acyclic baselines, the seven-membered cycloheptane ring imparts unique steric and solubility profiles to the molecule. In industrial and analytical procurement, heptoxime is prioritized for trace-level spectrophotometric determinations and precision gravimetric analyses where aqueous compatibility, rapid organic phase extraction, and physical precipitate manageability are critical. Its ability to form stable, intensely colored, and easily extractable complexes makes it a specialized upgrade over traditional reagents in stringent quality-control and environmental monitoring workflows [1].

Procurement often defaults to dimethylglyoxime (DMG) as the standard vic-dioxime for metal chelation due to its lower cost. However, generic substitution with DMG fails in strictly aqueous matrices and high-precision gravimetry. DMG is notoriously insoluble in water, requiring preparation in ethanol or methanol. When this alcoholic reagent is introduced to aqueous samples, the DMG itself frequently precipitates, causing false-positive mass readings or optical interference in spectrophotometry. Furthermore, DMG-metal precipitates are prone to 'creeping' up the walls of reaction vessels, leading to unrecoverable material losses. Heptoxime overcomes these process failures by offering sufficient aqueous solubility to eliminate alcohol from the workflow, while its metal complexes exhibit superior partitioning into organic solvents like chloroform for rapid, interference-free trace extraction [1].

Elimination of Reagent Co-Precipitation via Aqueous Solubility

A primary failure mode in metal analysis is the crystallization of the chelating agent upon addition to the sample. Dimethylglyoxime (DMG) has extremely poor water solubility, necessitating alcoholic solutions that routinely cause the reagent to precipitate when mixed with aqueous analytes. Heptoxime demonstrates significantly higher intrinsic aqueous solubility. This allows heptoxime to be formulated as a purely aqueous reagent, completely eliminating the risk of reagent co-precipitation and the requirement for volatile, flammable alcoholic solvents in the analytical workflow [1].

Evidence DimensionSolvent requirement and aqueous compatibility
Target Compound DataHeptoxime: Soluble in water; formulated as an aqueous reagent without precipitation risks.
Comparator Or BaselineDMG: Insoluble in water; requires ethanol/methanol, prone to reagent crystallization in aqueous matrices.
Quantified DifferenceComplete elimination of alcoholic solvent dependency and reagent co-precipitation.
ConditionsAqueous sample matrices at room temperature.

Procuring heptoxime prevents false-positive mass yields in gravimetry and eliminates the need to manage flammable alcoholic solvents in the laboratory.

Trace-Level Extraction Efficiency in Spectrophotometry

For trace metal quantification, the chelator-metal complex must be efficiently concentrated into an organic phase. Standardized industrial protocols (such as Hach Method 2360) utilize heptoxime because its nickel(II) complex is rapidly and quantitatively extracted into chloroform. This extraction concentrates the yellow-colored complex, enabling a highly sensitive detection limit of 0.01 mg/L Ni. In contrast, DMG complexes are less optimized for rapid chloroform extraction, often requiring more complex phase separations or suffering from lower concentration factors [1].

Evidence DimensionMethod detection limit and extraction solvent compatibility
Target Compound DataHeptoxime: Quantitative extraction into chloroform, achieving a 0.01 mg/L Ni detection limit.
Comparator Or BaselineDMG: Less efficient organic phase partitioning, typically utilized for bulk precipitation rather than trace extraction.
Quantified DifferenceEnables ultra-trace detection (0.01 mg/L) via rapid single-step chloroform concentration.
ConditionsAqueous nickel samples extracted into chloroform for UV-Vis spectrophotometry.

Heptoxime is the mandatory procurement choice for environmental and industrial water testing where ultra-trace detection limits are required.

Prevention of Precipitate 'Creeping' in Gravimetric Workflows

The physical handling of metal-chelator precipitates is a major bottleneck in quantitative analysis. Studies on bismuth and nickel precipitation demonstrate that DMG precipitates suffer from severe 'creeping'—forming thin, unrecoverable films that climb the walls of glass beakers. Heptoxime, conversely, forms clean, dense, and easily filterable precipitates that do not creep. This morphological advantage drastically reduces material loss during transfer and filtration steps, ensuring highly accurate quantitative recoveries [1].

Evidence DimensionPrecipitate physical behavior and recovery
Target Compound DataHeptoxime: Forms clean, dense precipitates with zero creeping behavior.
Comparator Or BaselineDMG: Forms creeping precipitates that coat glassware, causing material loss.
Quantified DifferenceEliminates physical transfer losses associated with beaker-wall film formation.
ConditionsGravimetric precipitation of metals in aqueous solution.

Buyers managing high-throughput or high-precision gravimetric labs should procure heptoxime to reduce procedural errors and improve technician workflow efficiency.

Enhanced Complex Stability in Oxidizing Environments

In advanced spectrophotometric methods, oxidizing agents (such as bromine) are often added to drive transition metals to higher valence states, which produce more intensely colored complexes. Industrial chemical handbooks note that while both DMG and heptoxime form these complexes, the heptoxime-metal complex exhibits superior chemical stability under these harsh oxidizing conditions. This extended stability window prevents premature color fading, allowing for larger batches of samples to be processed and measured without time-dependent degradation of the analytical signal[1].

Evidence DimensionColorimetric stability in the presence of oxidants
Target Compound DataHeptoxime: Forms a highly stable oxidized complex with minimal signal fading over the measurement window.
Comparator Or BaselineDMG: Oxidized complexes are prone to faster degradation and color fading.
Quantified DifferenceProvides a wider, more stable temporal window for spectrophotometric reading.
ConditionsAlkaline or neutral aqueous solutions in the presence of bromine or similar oxidants.

Procuring heptoxime ensures reliable, reproducible optical readings in automated or high-volume testing where timing delays might otherwise cause signal loss.

Trace Nickel Determination in Environmental and Industrial Effluents

Because the heptoxime-nickel complex can be quantitatively extracted into chloroform, this compound is the optimal choice for standardized trace water analysis (e.g., Hach Method 2360). It allows facilities to achieve detection limits as low as 0.01 mg/L, which is critical for regulatory compliance in wastewater and potable water monitoring [1].

High-Precision Gravimetric Analysis of Precious and Heavy Metals

In metallurgical assaying and quality control, heptoxime is preferred over DMG for the gravimetric determination of palladium and bismuth. Its ability to form dense, non-creeping precipitates ensures that no material is lost on glassware, directly translating to higher accuracy and faster filtration times in the lab [2].

Alcohol-Free Aqueous Chelation Systems

For biological or complex industrial matrices where the addition of ethanol or methanol would cause unwanted protein precipitation or matrix disruption, heptoxime serves as a vital water-soluble alternative to DMG. It allows the chelation process to occur entirely in the aqueous phase without the risk of the reagent itself crystallizing out of solution [3].

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

156.089877630 g/mol

Monoisotopic Mass

156.089877630 g/mol

Heavy Atom Count

11

UNII

5XU9969I2D

Other CAS

530-97-2

General Manufacturing Information

1,2-Cycloheptanedione, 1,2-dioxime: ACTIVE

Explore Compound Types